molecular formula C13H21N5O3 B11566636 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylbutyl)amino]-3,7-dihydro-2H-purin-2-one

6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylbutyl)amino]-3,7-dihydro-2H-purin-2-one

Cat. No.: B11566636
M. Wt: 295.34 g/mol
InChI Key: FBFIVWSWYMZQAI-UHFFFAOYSA-N
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Description

7-(2-HYDROXYETHYL)-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a 3-methylbutylamino group attached to a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-HYDROXYETHYL)-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropurine Core: This step involves the cyclization of appropriate precursors to form the tetrahydropurine ring.

    Introduction of the Hydroxyethyl Group: This is achieved through a nucleophilic substitution reaction using ethylene oxide.

    Attachment of the Methyl Group: This step involves alkylation using methyl iodide or a similar methylating agent.

    Incorporation of the 3-Methylbutylamino Group: This is typically done through an amination reaction using 3-methylbutylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-HYDROXYETHYL)-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the purine ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

7-(2-HYDROXYETHYL)-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-HYDROXYETHYL)-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Theophylline: Used in the treatment of respiratory diseases.

Uniqueness

7-(2-HYDROXYETHYL)-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxyethyl and 3-methylbutylamino groups differentiate it from other purine derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C13H21N5O3

Molecular Weight

295.34 g/mol

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(3-methylbutylamino)purine-2,6-dione

InChI

InChI=1S/C13H21N5O3/c1-8(2)4-5-14-12-15-10-9(18(12)6-7-19)11(20)16-13(21)17(10)3/h8,19H,4-7H2,1-3H3,(H,14,15)(H,16,20,21)

InChI Key

FBFIVWSWYMZQAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C

Origin of Product

United States

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